An In-Depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Structure, Properties, and Scientific Considerations
An In-Depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Structure, Properties, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid of forensic and research interest. As a Senior Application Scientist, the following sections synthesize available data on its chemical identity, physicochemical properties, presumed synthesis, pharmacological profile, and expected metabolic fate. This document is intended to serve as a foundational resource for professionals engaged in research, drug development, and forensic analysis involving this and related compounds.
Introduction and Chemical Identity
JWH-122 N-(4-pentenyl) analog, also known by its synonyms JWH-022 4-methylnaphthyl analog and MAM2201 N-(4-pentenyl) analog, is a synthetic cannabinoid structurally related to JWH-122.[1] It is characterized by the substitution of the N-pentyl chain of JWH-122 with an N-(4-pentenyl) chain, introducing a terminal double bond.[1][2] This modification, while seemingly minor, can have significant implications for the compound's metabolism and potentially its pharmacological activity.
This compound is often encountered as an impurity or degradant in illicit preparations containing its parent compounds and serves as a crucial forensic marker.[1][2] It is important to note that the physiological and toxicological properties of JWH-122 N-(4-pentenyl) analog have not been extensively studied and are largely unknown.[1][2] This guide, therefore, draws upon data from its close structural relatives to provide a scientifically grounded perspective.
Table 1: Chemical and Physical Properties of JWH-122 N-(4-pentenyl) analog
| Property | Value | Source |
| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| CAS Number | 1445577-68-3 | |
| Molecular Formula | C₂₅H₂₃NO | |
| Formula Weight | 353.5 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 15 mg/mL; DMSO: 15 mg/mL; Ethanol: 5 mg/mL |
Postulated Synthesis Pathway
Caption: Postulated two-step synthesis of JWH-122 N-(4-pentenyl) analog.
Step-by-Step Methodological Considerations:
Step 1: Synthesis of the Precursor, (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone
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Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts. The formation of an indole-Lewis acid complex is expected.
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Acylation: Slowly add a solution of 4-methyl-1-naphthoyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is a Friedel-Crafts acylation, where the electrophilic acylium ion is generated in situ and attacks the electron-rich C3 position of the indole ring.
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Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-water. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield the solid precursor.
Step 2: N-Alkylation to Yield JWH-122 N-(4-pentenyl) analog
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Deprotonation of the Indole Nitrogen: In a separate moisture-free, inert atmosphere setup, suspend a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
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Formation of the Indole Anion: Slowly add a solution of the precursor from Step 1 to the base suspension at a reduced temperature (e.g., 0 °C). The indole nitrogen is deprotonated to form a nucleophilic indole anion.
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Alkylation: Add 5-bromo-1-pentene (or a similar 4-pentenyl halide) to the reaction mixture. The indole anion undergoes a nucleophilic substitution (Sₙ2) reaction with the alkyl halide to form the N-C bond.
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Reaction Monitoring and Purification: Monitor the reaction by TLC. After completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product.
Pharmacological Profile: An Extrapolation from JWH-122
Direct pharmacological data, such as cannabinoid receptor binding affinities (Kᵢ values) and functional activity for JWH-122 N-(4-pentenyl) analog, are not currently available in published literature. However, its close structural similarity to JWH-122 allows for a scientifically reasonable extrapolation of its expected pharmacological profile.
JWH-122 is a potent agonist at both the central cannabinoid receptor type 1 (CB₁) and the peripheral cannabinoid receptor type 2 (CB₂) with high binding affinities.
Table 2: Cannabinoid Receptor Binding Affinities of JWH-122
| Receptor | Kᵢ (nM) | Source |
| CB₁ | 0.69 | |
| CB₂ | 1.2 |
The N-alkyl chain length and composition are known to significantly influence the affinity and efficacy of synthetic cannabinoids at the CB receptors. The pentyl chain of JWH-122 is considered optimal for high affinity. The introduction of a terminal double bond in the N-(4-pentenyl) analog is unlikely to drastically alter the overall lipophilicity and conformation to an extent that would abolish cannabinoid receptor activity. Therefore, it is highly probable that JWH-122 N-(4-pentenyl) analog also acts as a potent agonist at both CB₁ and CB₂ receptors .
The functional consequence of CB₁ receptor agonism in the central nervous system is the modulation of neurotransmitter release, leading to the psychoactive effects associated with cannabinoids. CB₂ receptor agonism is primarily associated with immunomodulatory effects.
Caption: Predicted metabolic fate of JWH-122 N-(4-pentenyl) analog.
Analytical Methodologies
The detection and quantification of JWH-122 N-(4-pentenyl) analog in biological matrices and seized materials are crucial for forensic and clinical toxicology. While validated methods specific to this analog are not widely published, established protocols for JWH-122 and other synthetic cannabinoids are readily adaptable.
Gas Chromatography-Mass Spectrometry (GC-MS):
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Principle: GC-MS is a robust technique for the identification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of hydroxylated metabolites.
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Sample Preparation: Extraction from the matrix (e.g., blood, urine, oral fluid) is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Analysis: The extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that can be compared to a reference library for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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Principle: LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites.
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Sample Preparation: Similar to GC-MS, sample preparation involves LLE or SPE. A "dilute-and-shoot" approach may also be feasible for some matrices with sufficient sensitivity.
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Analysis: The sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. In tandem MS, a precursor ion (the parent molecule or a specific fragment) is selected and fragmented to produce product ions. The specific precursor-to-product ion transitions are highly selective for the target analyte, enabling accurate quantification even in complex matrices.
Table 3: Recommended Analytical Parameters for LC-MS/MS (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-122 N-(4-pentenyl) analog | 354.2 | 185.1 | 157.1 |
| Hydroxylated Metabolite | 370.2 | 185.1 | 157.1 |
| Dihydrodiol Metabolite | 388.2 | 185.1 | 203.1 |
| Carboxylic Acid Metabolite | 384.2 | 185.1 | 157.1 |
| Note: These are predicted values and require experimental verification. |
Toxicity and Legal Status
Toxicity:
The toxicological properties of JWH-122 N-(4-pentenyl) analog are currently unknown. [1][2]However, synthetic cannabinoids as a class have been associated with a range of adverse health effects, which can be severe and, in some cases, fatal. These effects can include cardiovascular, gastrointestinal, neurological, and psychiatric symptoms. The higher potency of many synthetic cannabinoids compared to THC, the primary psychoactive component of cannabis, contributes to their increased risk profile. Given its presumed potent CB₁ receptor agonism, JWH-122 N-(4-pentenyl) analog should be handled with extreme caution in a research setting.
Legal Status:
JWH-122 is a Schedule I controlled substance in the United States and is controlled in many other jurisdictions worldwide. Due to "analog" or "similar substance" legislation in many countries, JWH-122 N-(4-pentenyl) analog is also likely to be considered a controlled substance. Researchers should consult their local regulations before possessing or handling this compound.
Conclusion
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid of significant interest to the forensic and research communities. While direct experimental data on its pharmacology, metabolism, and toxicity are lacking, a comprehensive understanding can be inferred from its close structural relationship to JWH-122 and other related compounds. This guide provides a foundational framework for understanding the chemical and biological properties of this analog, highlighting the need for further research to fully characterize its effects and associated risks. The postulated synthetic pathway and predicted metabolic map offer valuable starting points for chemists and toxicologists, while the outlined analytical methodologies provide a basis for its detection and quantification. As with all novel psychoactive substances, JWH-122 N-(4-pentenyl) analog should be approached with a rigorous and cautious scientific methodology.
References
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JWH 122 N-(4-pentenyl) analog - Biochemicals - CAT N°: 11611 - Bertin bioreagent. [Link]
